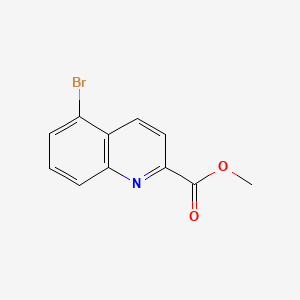

Methyl 5-bromoquinoline-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPHCBOAHXYHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719255 | |

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355174-78-5 | |

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromoquinoline-2-carboxylate: A Technical Guide for Researchers

Abstract

Methyl 5-bromoquinoline-2-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern makes it a valuable intermediate for the development of novel pharmaceuticals, including kinase inhibitors and anti-proliferative agents, as well as functional organic materials. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound. We will delve into the causal mechanisms behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this key quinoline derivative.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocyclic compound like Methyl 5-bromoquinoline-2-carboxylate requires a strategic approach that maximizes yield, simplifies purification, and relies on readily available starting materials. A logical retrosynthetic analysis reveals two primary bond disconnections that define the overall strategy. The most reliable and modular approach involves a two-stage process:

-

Formation of the Quinoline Core: Construction of the 5-bromoquinoline-2-carboxylic acid scaffold.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This strategy is advantageous because it separates the complexities of the heterocyclic ring formation from the relatively straightforward esterification step, allowing for optimization at each stage.

Caption: Experimental workflow for the Friedländer synthesis.

Experimental Protocol: Synthesis of 5-Bromoquinoline-2-carboxylic Acid

This protocol is a representative procedure based on established Friedländer reaction conditions. Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.

Materials:

-

2-Amino-4-bromobenzaldehyde

-

Pyruvic acid

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable high-boiling solvent

-

Ethanol (for washing)

-

Hexanes (for washing)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromobenzaldehyde (1.0 eq).

-

Dissolve the starting material in a minimal amount of toluene.

-

Add pyruvic acid (1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold ethanol and hexanes to remove residual impurities.

-

Dry the solid product under vacuum to yield 5-bromoquinoline-2-carboxylic acid.

Part II: Fischer Esterification to Yield the Final Product

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation. [1]It involves reacting the carboxylic acid with an excess of alcohol (methanol) under strong acid catalysis. [2]

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination: The intermediate eliminates a molecule of water (a good leaving group) to form a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used as the solvent.

Experimental Protocol: Synthesis of Methyl 5-bromoquinoline-2-carboxylate

This protocol is adapted from a highly successful procedure for the synthesis of the analogous methyl 6-bromoquinoline-2-carboxylate, demonstrating its applicability and robustness. [3] Materials:

-

5-Bromoquinoline-2-carboxylic acid

-

Methanol (anhydrous)

-

Methanesulfonic acid (MsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

Suspend 5-bromoquinoline-2-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Carefully add methanesulfonic acid (approx. 0.25 eq) to the suspension. [3]3. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material. [3]4. After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. [3]6. Cool the resulting suspension further in an ice bath to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any inorganic salts. [3]9. Dry the solid in a vacuum oven at 50 °C to yield the final product, Methyl 5-bromoquinoline-2-carboxylate, typically as a solid. [3]

Caption: Experimental workflow for the Fischer esterification step.

Quantitative Data and Characterization

The following table summarizes representative reaction parameters based on analogous syntheses. Yields are highly dependent on the purity of starting materials and reaction scale.

| Parameter | Value/Reagent | Rationale / Reference |

| Starting Material | 5-Bromoquinoline-2-carboxylic acid | Product from Friedländer step. |

| Reagent | Methanol | Serves as both reagent and solvent to drive equilibrium. [2] |

| Catalyst | Methanesulfonic Acid | Strong acid catalyst, less oxidizing than H₂SO₄. [3] |

| Catalyst Loading | ~0.25 equivalents | Effective catalytic amount for esterification. [3] |

| Temperature | Reflux (~65 °C) | Standard temperature for Fischer esterification in methanol. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion. [3] |

| Typical Yield | >85% | Based on analogous 6-bromo isomer synthesis. [3] |

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular weight (C₁₁H₈BrNO₂: 266.09 g/mol ). [3][4][5]

Conclusion

The synthesis of Methyl 5-bromoquinoline-2-carboxylate can be reliably achieved through a two-stage process involving a Friedländer annulation to construct the quinoline core, followed by a Fischer esterification. This strategic approach provides a robust and scalable method for producing this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the successful synthesis and future application of this compound in their drug discovery and materials science endeavors.

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

- Avendaño, C., et al. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synlett.

- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

-

Mans, D. R. A., et al. The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

-

ResearchGate. Friedlander synthesis of quinoline derivatives. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

Scott, M. E., & Snieckus, V. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link]

-

Al-Suwaidan, I. A., et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. Available from: [Link]

-

Wikipedia. Combes quinoline synthesis. Available from: [Link]

-

Name Reaction. Combes Quinoline Synthesis. Available from: [Link]

-

Wikipedia. Pfitzinger reaction. Available from: [Link]

- Google Patents. Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

Khan, I., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

-

Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. Available from: [Link]

- Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis.

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

-

Organic Syntheses. PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Available from: [Link]

-

PubMed. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available from: [Link]

-

MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

-

Synfacts. Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Available from: [Link]

-

PubChemLite. Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2). Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Available from: [Link]

- Google Patents. A kind of synthetic method of 5-bromo-2-picoline.

-

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

-

PubChem. 5-Bromoquinoline-4-carboxylic acid. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

PubChem. 5-Bromoquinoline-8-carboxylic acid. Available from: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 5-bromoquinoline-2-carboxylate | 1355174-78-5 [sigmaaldrich.cn]

- 5. PubChemLite - Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Value of the 5-Bromoquinoline Scaffold

An In-depth Technical Guide to Methyl 5-bromoquinoline-2-carboxylate (CAS 1355174-78-5) for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 5-bromoquinoline-2-carboxylate. It moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, and strategic application as a versatile building block in modern pharmaceutical and materials science research.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the fields of antimalarial and anticancer drug discovery.[1][2] Quinoline-2-carboxylates, in particular, are a subclass known to be present in various biologically active molecules and also serve as valuable ligands in metal-catalyzed reactions.[3][4]

The strategic placement of a bromine atom at the C5-position, as in Methyl 5-bromoquinoline-2-carboxylate, imparts significant synthetic versatility. This halogen acts as a "synthetic handle," enabling a wide range of palladium-catalyzed cross-coupling reactions.[5][6] This allows for the systematic and modular construction of diverse molecular architectures, making this compound an exceptionally valuable starting material for generating compound libraries for drug discovery programs and developing novel functional materials.[2][7]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of Methyl 5-bromoquinoline-2-carboxylate are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1355174-78-5 | [8][9] |

| Molecular Formula | C₁₁H₈BrNO₂ | [9][10] |

| Molecular Weight | 266.09 g/mol | [9] |

| Appearance | Solid | [8] |

| Typical Purity | ≥97% | [9] |

| Storage | Store at room temperature in a cool, dry place. | [8][9] |

| InChI Key | CWPHCBOAHXYHJF-UHFFFAOYSA-N | [8][10] |

Spectroscopic Signature

While comprehensive peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like the 6-bromo isomer.[11][12]

-

¹H NMR (Expected): The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of δ 7.5-8.5 ppm, with coupling constants characteristic of the substitution pattern. A sharp singlet corresponding to the three methyl ester protons (–OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm.

-

¹³C NMR (Expected): The carbon spectrum will feature a signal for the ester carbonyl carbon in the δ 165 ppm region. Aromatic carbons will resonate between δ 120-150 ppm, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effects. The methyl ester carbon will appear around δ 53 ppm.

-

Mass Spectrometry (Predicted): High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in identification in complex matrices.[10]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 265.98113 |

| [M+Na]⁺ | 287.96307 |

| [M-H]⁻ | 263.96657 |

| Table data sourced from PubChemLite.[10] |

-

Infrared (IR) Spectroscopy (Expected): Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, C=N and C=C stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region, and C-O stretching bands around 1100-1300 cm⁻¹.[13]

Representative Synthesis and Purification

While multiple synthetic routes to the quinoline core exist, a common and reliable strategy involves the esterification of the corresponding carboxylic acid.[3][4] The parent acid, 5-bromoquinoline-2-carboxylic acid, can be prepared through established quinoline synthesis methodologies followed by regioselective bromination. A plausible overall workflow is outlined below.

Caption: Proposed two-part synthetic workflow for Methyl 5-bromoquinoline-2-carboxylate.

Protocol: Esterification of 5-Bromoquinoline-2-carboxylic Acid

This protocol is adapted from established procedures for analogous quinoline carboxylates.[12]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromoquinoline-2-carboxylic acid (1.0 eq).

-

Solvent and Catalyst: Add methanol (approx. 5-10 mL per gram of acid) to suspend the starting material. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid (e.g., 0.2-0.3 eq).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Workup: Cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Trustworthiness: This step is critical. The precipitation of the product upon neutralization provides a visual confirmation of reaction success and simplifies isolation.

-

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration. If the product remains in solution, concentrate the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.

Chemical Reactivity and Synthetic Utility

The true value of Methyl 5-bromoquinoline-2-carboxylate lies in its capacity to serve as a versatile platform for molecular diversification. The C5-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[6][14]

Caption: Diversification potential of the core scaffold via cross-coupling reactions.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

This reaction is paramount for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[5]

-

Protocol:

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Methyl 5-bromoquinoline-2-carboxylate (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a ligand like XPhos (4-10 mol%).

-

Reagents: Add a base, typically an aqueous solution of K₂CO₃ (2-3 eq) or anhydrous K₃PO₄ (2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.

-

Reaction: Heat the sealed tube in an oil bath at 90-110 °C until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

-

-

Expertise: The choice of ligand is crucial. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often superior for coupling with sterically hindered or electron-rich boronic acids, preventing catalyst decomposition and promoting the reductive elimination step.[5]

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

This reaction introduces an alkyne moiety, a versatile functional group that can participate in subsequent transformations (e.g., click chemistry, reductions) or act as a rigid linker in drug design.

-

Protocol:

-

Setup: To a Schlenk tube under an inert atmosphere, add Methyl 5-bromoquinoline-2-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

-

Reactant Addition: Add the terminal alkyne (1.2-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, concentrate the filtrate, and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl amines, a critical pharmacophore in many drugs.[14]

-

Protocol:

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with Methyl 5-bromoquinoline-2-carboxylate (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-120 °C until the reaction is complete.

-

Workup: Cool the mixture, dilute with an organic solvent, and quench carefully with water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

-

-

Trustworthiness: The exclusion of air and moisture is absolutely critical for this reaction. Using a precatalyst and performing the setup in a glovebox ensures catalyst activity and leads to more reproducible results.

Safety and Handling

As a laboratory chemical, Methyl 5-bromoquinoline-2-carboxylate must be handled with appropriate care.

-

Hazard Identification: The compound is classified with GHS07 pictogram, indicating it is a warning-level hazard.[8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions: [8][15]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

References

- BenchChem. Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.

- Sigma-Aldrich. Methyl 5-bromoquinoline-2-carboxylate | 1355174-78-5.

- AKSci. 1355174-78-5 Methyl 5-bromoquinoline-2-carboxylate AKSci X9920.

- ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.

- ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- PubChem. Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2).

- PubChem. Methyl5-bromo-4-chloroquinoline-2-carboxylate.

- MySkinRecipes. Methyl 8-bromoquinoline-2-carboxylate.

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]

- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

- ChemicalBook. 6-Bromoquinoline-2-carboxylic acid synthesis.

- ChemicalBook. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.

- Carboline. (2023). Safety Data Sheet according to Regulation (EC) No. 2020/878.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses Procedure.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 5-bromoquinoline-2-carboxylate | 1355174-78-5 [sigmaaldrich.cn]

- 9. 1355174-78-5 Methyl 5-bromoquinoline-2-carboxylate AKSci X9920 [aksci.com]

- 10. PubChemLite - Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 11. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-bromoquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 5-bromoquinoline-2-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its rigid quinoline scaffold, combined with the reactive handles of a bromine atom and a methyl ester, makes it a versatile precursor for the construction of more complex molecular architectures. Quinoline derivatives are known to form the core of numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 5-bromoquinoline-2-carboxylate (CAS No: 1355174-78-5), designed for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, storage, and application in experimental work. The key physicochemical characteristics of Methyl 5-bromoquinoline-2-carboxylate are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 1355174-78-5 | [3] |

| Molecular Formula | C₁₁H₈BrNO₂ | [3][4] |

| Molecular Weight | 266.1 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Store at room temperature | [3] |

| InChI Key | CWPHCBOAHXYHJF-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of Methyl 5-bromoquinoline-2-carboxylate. While a specific, dedicated analysis for this exact isomer is not publicly cataloged, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as Methyl 6-bromoquinoline-2-carboxylate.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl ester protons. The aromatic region (typically 7.5-8.5 ppm) would display a series of doublets and multiplets, with coupling constants revealing the connectivity of the protons. The methyl group (-OCH₃) would appear as a singlet further upfield, likely around 4.0 ppm.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around 165 ppm). The aromatic carbons would appear in the 120-150 ppm range, and the methyl carbon would be significantly upfield (around 53 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups. A prominent peak around 1720-1740 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the ester. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 266 and 268 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively) in an approximate 1:1 ratio, which is a characteristic isotopic pattern for a monobrominated compound.[5]

Synthesis and Purification

The most direct and common method for synthesizing Methyl 5-bromoquinoline-2-carboxylate is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-bromoquinoline-2-carboxylic acid. This acid-catalyzed reaction is a reliable and well-established method for preparing esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

Causality: The reaction requires an acid catalyst (like methanesulfonic or sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. This mechanism ensures the reaction proceeds at a reasonable rate under reflux conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromoquinoline-2-carboxylic acid (1.0 eq) in an excess of methanol (serving as both reactant and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as methanesulfonic acid (e.g., 0.2 eq), to the mixture while stirring.[5]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5]

-

Product Isolation: The resulting suspension is cooled further and stirred to promote precipitation. The solid product is collected by vacuum filtration.

-

Purification: Wash the filter cake with water to remove any remaining salts, followed by a small amount of cold methanol. The product can be further purified by recrystallization or column chromatography to yield high-purity Methyl 5-bromoquinoline-2-carboxylate.

-

Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvents.[5]

Synthesis Workflow Diagram

Caption: Fischer esterification of 5-bromoquinoline-2-carboxylic acid.

Chemical Reactivity and Derivatization

The chemical utility of Methyl 5-bromoquinoline-2-carboxylate stems from its three primary functional regions: the ester group, the bromine substituent, and the quinoline core.

-

Ester Group Reactivity: The methyl ester is susceptible to nucleophilic acyl substitution.[6][7] It can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be converted into amides by reacting with primary or secondary amines, or into other esters via transesterification. This versatility allows for the introduction of diverse functional groups at the 2-position of the quinoline ring.[7]

-

Bromo Group Reactivity: The bromine atom at the 5-position is a key site for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8][9] This enables the straightforward introduction of aryl, vinyl, or alkynyl substituents, providing a powerful tool for building molecular complexity and creating libraries of novel compounds for screening.

-

Quinoline Ring Reactivity: The quinoline ring itself is an electron-deficient aromatic system. While the existing substituents deactivate the ring towards electrophilic aromatic substitution, reactions can still occur under forcing conditions. The precise location of further substitution would be influenced by the directing effects of the bromo and carboxylate groups.

Potential Reaction Pathways

Caption: Key reaction pathways for Methyl 5-bromoquinoline-2-carboxylate.

Applications in Research and Drug Discovery

Methyl 5-bromoquinoline-2-carboxylate is not typically an end-product but rather a crucial intermediate in multi-step synthetic sequences. Its value lies in its utility for generating novel chemical entities with potential therapeutic applications.

-

Scaffold for Medicinal Chemistry: The quinoline core is a "privileged scaffold" in drug discovery, appearing in drugs for a wide range of diseases.[2] Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][10] This compound provides a direct route to novel 2,5-disubstituted quinolines for biological evaluation.

-

Intermediate for Complex Synthesis: As demonstrated in the reactivity section, the bromo and ester functionalities allow for sequential and orthogonal chemical modifications. This enables the construction of complex molecules for various research purposes, including the development of targeted enzyme inhibitors or receptor ligands.[11]

-

Materials Science: Quinoline derivatives are also explored in materials science for their potential electronic and optical properties.[2][8] This intermediate can be used to synthesize novel conjugated materials for applications in electronics and photonics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 5-bromoquinoline-2-carboxylate is associated with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Conclusion

Methyl 5-bromoquinoline-2-carboxylate is a high-value chemical intermediate whose properties are defined by the interplay of its quinoline core, bromo substituent, and methyl ester group. Its predictable reactivity and well-established synthesis make it an indispensable tool for chemists. The ability to leverage this molecule in sophisticated synthetic strategies, particularly in transition-metal-catalyzed cross-coupling and nucleophilic acyl substitution reactions, solidifies its importance in the generation of novel compounds for drug discovery, medicinal chemistry, and materials science.

References

-

PubChem. Methyl 5-bromo-4-chloroquinoline-2-carboxylate. [Link]

-

BIOFOUNT. 1355174-78-5|Methyl 5-bromoquinoline-2-carboxylate. [Link]

-

PubChemLite. Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2). [Link]

-

MySkinRecipes. Methyl 8-bromoquinoline-2-carboxylate. [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

PubChem. Methyl quinoline-2-carboxylate. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]

-

PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives (video). [Link]

-

International Journal of Engineering, Science and Mathematics. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. [Link]

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

Sources

- 1. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 3. 1355174-78-5|Methyl 5-bromoquinoline-2-carboxylate|Methyl 5-bromoquinoline-2-carboxylate|-范德生物科技公司 [bio-fount.com]

- 4. PubChemLite - Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijesm.co.in [ijesm.co.in]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromoquinoline-2-carboxylate is a halogenated derivative of the quinoline class of heterocyclic compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the quinoline ring system endows Methyl 5-bromoquinoline-2-carboxylate with unique physicochemical properties and renders it a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials.[1][2]

This technical guide provides a comprehensive overview of the molecular structure of Methyl 5-bromoquinoline-2-carboxylate, including its structural formula, key physicochemical properties, and its significant role as a building block in synthetic chemistry.

Molecular Structure and Properties

The fundamental structure of Methyl 5-bromoquinoline-2-carboxylate is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring. A bromine atom is substituted at the C5 position of the benzene ring, and a methyl ester group is attached to the C2 position of the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | [3][4] |

| Molecular Weight | 266.1 g/mol | [4] |

| CAS Number | 1355174-78-5 | [4][5] |

| Appearance | Solid (predicted) | [5] |

| Storage | Room Temperature | [4][5] |

Structural Representation

The two-dimensional structure and key identifiers of Methyl 5-bromoquinoline-2-carboxylate are provided below:

-

SMILES: COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br[3]

-

InChI: InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3[3][4]

Caption: 2D Chemical Structure of Methyl 5-bromoquinoline-2-carboxylate.

Spectroscopic Characterization (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and methyl carboxylate substituents. For comparison, the ¹H NMR spectrum of the isomeric methyl 6-bromoquinoline-2-carboxylate in DMSO-d₆ shows aromatic protons in the range of δ 7.97-8.52 ppm and a singlet for the methyl protons at δ 3.93 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the carbonyl carbon of the ester, would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-bromoquinoline-2-carboxylate is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹.[7]

-

C-O Stretch (Ester): Bands corresponding to the C-O stretching vibrations of the ester group are expected between 1000 and 1300 cm⁻¹.[7]

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the quinoline ring system.

-

C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-700 cm⁻¹) would correspond to the C-Br bond.

Mass Spectrometry (MS)

In a mass spectrum, Methyl 5-bromoquinoline-2-carboxylate would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.[8] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) from the ester functionality.[9]

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of Methyl 5-bromoquinoline-2-carboxylate is not extensively documented in readily available literature, its preparation can be logically inferred from established synthetic methodologies for related quinoline derivatives.

A plausible synthetic route involves the esterification of 5-bromoquinoline-2-carboxylic acid. This precursor can be synthesized through various methods known for the construction of the quinoline ring, followed by bromination.

Representative Synthesis Protocol (Esterification of a Bromoquinoline-2-carboxylic Acid)

The following is a generalized protocol based on the synthesis of the isomeric methyl 6-bromoquinoline-2-carboxylate, which is expected to be adaptable for the 5-bromo isomer.[6]

Step 1: Reaction Setup

-

In a round-bottom flask, suspend 5-bromoquinoline-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid.

Step 2: Reaction

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

Step 3: Workup and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as an aqueous solution of sodium bicarbonate.

-

The resulting solid product can be collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of Methyl 5-bromoquinoline-2-carboxylate.

Applications in Research and Development

Methyl 5-bromoquinoline-2-carboxylate is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to the quinoline core. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Role as a Synthetic Intermediate

The 5-bromoquinoline moiety is a key component in the synthesis of a range of biologically active molecules.[2][10] Derivatives of 5-bromoquinoline have shown potential as anticancer and antimalarial agents.[1][2]

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This allows for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups, leading to the generation of diverse molecular libraries for drug discovery.

-

Other Cross-Coupling Reactions: The bromo-substituent can also participate in other transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

-

Functional Group Interconversion of the Ester: The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This allows for further functionalization and modulation of the molecule's properties.

Caption: Synthetic pathways utilizing Methyl 5-bromoquinoline-2-carboxylate.

Conclusion

Methyl 5-bromoquinoline-2-carboxylate is a strategically important molecule in the realm of synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a bromo-substituted quinoline core and a reactive methyl ester, makes it a highly versatile intermediate. While detailed experimental data on its crystal structure and spectroscopic properties are not widely published, its characteristics can be reliably predicted based on related compounds. The true value of this compound lies in its potential as a starting material for the synthesis of complex molecules with promising biological activities, particularly in the development of new anticancer and antimalarial drugs. Further research into the synthesis, characterization, and application of Methyl 5-bromoquinoline-2-carboxylate is warranted to fully exploit its potential in drug discovery and materials science.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl5-bromo-4-chloroquinoline-2-carboxylate | C11H7BrClNO2 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl 8-bromoquinoline-2-carboxylate - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

-

1355174-78-5|Methyl 5-bromoquinoline-2-carboxylate - BIOFOUNT. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025, December 29). Retrieved January 10, 2026, from [Link]

-

Pharma API Intermediates. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl 5-bromoquinoline-8-carboxylate, CAS No. 1445781-45-2 - iChemical. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl 5-bromoquinoline-2-carboxylate - 羰基化合物 - 西典实验供应试剂中间体原料. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

IR Infrared Absorption Bands of Carboxylate - 911Metallurgist. (2017, September 29). Retrieved January 10, 2026, from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Retrieved January 10, 2026, from [Link]

-

EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester) - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber - SciSpace. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved January 10, 2026, from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Retrieved January 10, 2026, from [Link]

-

N/A Methyl 5-Bromoquinoline-7-carboxylate | Catalog SY278312 | Arctom | Products. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. 1355174-78-5|Methyl 5-bromoquinoline-2-carboxylate|Methyl 5-bromoquinoline-2-carboxylate|-范德生物科技公司 [bio-fount.com]

- 5. Methyl 5-bromoquinoline-2-carboxylate | 1355174-78-5 [sigmaaldrich.cn]

- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromoquinoline-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromoquinoline-2-carboxylate, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this and similar quinoline derivatives.

Introduction: The Significance of Structural Verification

Methyl 5-bromoquinoline-2-carboxylate (C₁₁H₈BrNO₂) is a heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and functional materials.[1][2] The precise placement of the bromine atom at the C5 position and the methyl carboxylate at C2 is critical to its reactivity and subsequent application. Therefore, unambiguous structural verification through a combination of modern spectroscopic techniques is not merely a procedural step but a cornerstone of reliable scientific advancement. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, providing a predictive framework and practical protocols for its analysis.

Molecular Structure and Isomeric Considerations

The core of our investigation is the molecule depicted below. It is crucial to distinguish Methyl 5-bromoquinoline-2-carboxylate from its isomers, such as Methyl 6-bromoquinoline-2-carboxylate, as their spectroscopic properties will differ in subtle yet definitive ways.[3]

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Expected Mass Spectrum

For Methyl 5-bromoquinoline-2-carboxylate, high-resolution mass spectrometry (HRMS) is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Rationale |

| 264.9733 | [M]⁺ (⁷⁹Br) | Molecular ion with the ⁷⁹Br isotope. [1] |

| 266.9712 | [M]⁺ (⁸¹Br) | Molecular ion with the ⁸¹Br isotope. |

| 233.9654 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 206.9603 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 127.0395 | [C₉H₆N]⁺ | Loss of Br and the ester group. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquisition Parameters (ESI+):

-

Ionization Mode: Positive ion mode.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare the isotopic pattern with the theoretical pattern for a molecule containing one bromine atom. Analyze the fragmentation pattern to support the proposed structure.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromoquinoline-2-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromoquinoline-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is rooted in foundational principles and validated by empirical data, ensuring a robust and reliable resource for structural elucidation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of Methyl 5-bromoquinoline-2-carboxylate dictates a unique electronic environment for each proton, leading to a predictable yet complex ¹H NMR spectrum. The quinoline core is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1] In our target molecule, the electron-withdrawing bromine atom at the C5 position and the methyl carboxylate group at the C2 position significantly influence the chemical shifts of the aromatic protons.

-

The Quinoline Ring Protons: The spectrum is expected to show signals for five aromatic protons.[1] The protons on the pyridine ring (H3 and H4) and the benzene ring (H6, H7, and H8) will exhibit distinct chemical shifts and coupling patterns. Generally, protons on aromatic rings resonate in the δ 6–8 ppm range.[2]

-

The Methyl Ester Protons: The three equivalent protons of the methyl group (-OCH₃) will appear as a sharp singlet, typically in the δ 3-4 ppm region, due to the deshielding effect of the adjacent ester carbonyl group.

Anticipated Chemical Shifts and Multiplicities:

-

H3 and H4: These protons form an AX or AB spin system. The powerful electron-withdrawing effect of the adjacent nitrogen and the C2-ester group will shift H3 and H4 downfield. They will appear as doublets, coupling with each other.

-

H6, H7, and H8: These protons on the carbocyclic ring constitute a three-spin system. The bromine at C5 will deshield H6. H8 is often distinctively deshielded in quinoline systems.[1] We anticipate a doublet for H6 (coupled to H7), a triplet or doublet of doublets for H7 (coupled to H6 and H8), and a doublet for H8 (coupled to H7).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation.[3] The following protocol outlines a standardized procedure for obtaining the spectrum of Methyl 5-bromoquinoline-2-carboxylate.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a pulse-field gradient probe.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of Methyl 5-bromoquinoline-2-carboxylate in 0.6-0.7 mL of CDCl₃. For optimal resolution, solutions of <0.25 M are recommended.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative measurements. |

| Number of Scans | 16 | Sufficient for good signal-to-noise with the specified sample concentration. |

| Relaxation Delay | 2.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time | 4.0 s | Provides good digital resolution. |

| Spectral Width | 16 ppm | A standard range that encompasses most organic proton signals. |

| Temperature | 298 K | Room temperature operation. |

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

-

Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Spectral Interpretation: Assigning the Resonances

A representative ¹H NMR spectrum of Methyl 5-bromoquinoline-2-carboxylate would be analyzed as follows. The chemical shifts (δ) are reported in parts per million (ppm), multiplicities are abbreviated (s = singlet, d = doublet, t = triplet, dd = doublet of doublets), and coupling constants (J) are given in Hertz (Hz).

Table of ¹H NMR Data for Methyl 5-bromoquinoline-2-carboxylate:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.52 | d | ~8.5 | 1H | H4 |

| ~8.14 | d | ~8.5 | 1H | H3 |

| ~8.08 | d | ~7.5 | 1H | H8 |

| ~7.97 | dd | ~8.5, 7.5 | 1H | H6 |

| ~7.60 | t | ~8.0 | 1H | H7 |

| ~3.93 | s | - | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[4]

Analysis of Spectral Features:

-

The Methyl Singlet: The sharp singlet at approximately 3.93 ppm integrates to three protons and is unambiguously assigned to the methyl ester group.

-

The Pyridine Ring Protons (H3 and H4): The two doublets at ~8.52 ppm and ~8.14 ppm, each integrating to one proton, are characteristic of the H3 and H4 protons. Their significant downfield shift is due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the nitrogen atom and the carboxylate group. The coupling constant of ~8.5 Hz is typical for ortho-coupling in such a system.

-

The Benzene Ring Protons (H6, H7, and H8): The remaining three protons of the carbocyclic ring appear between ~7.60 and ~8.08 ppm.

-

The signal at ~8.08 ppm, a doublet with a coupling constant of ~7.5 Hz, is assigned to H8. This proton is coupled to H7.

-

The resonance at ~7.97 ppm, a doublet of doublets, is assigned to H6. It is coupled to both H7 (ortho-coupling, J ≈ 8.5 Hz) and H8 (meta-coupling, which is often smaller and may not be well-resolved).

-

The triplet at ~7.60 ppm is assigned to H7. It appears as a triplet due to coupling with both H6 and H8 with similar coupling constants.

-

Visualizing Coupling Interactions:

The following diagram illustrates the key spin-spin coupling relationships within the Methyl 5-bromoquinoline-2-carboxylate molecule.

Caption: Key ³J (three-bond) coupling interactions in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Methyl 5-bromoquinoline-2-carboxylate is a rich source of structural information. A systematic approach, combining theoretical prediction with careful experimental work and detailed analysis, allows for the unambiguous assignment of all proton resonances. This guide provides a framework for researchers to confidently interpret the ¹H NMR spectrum of this and related substituted quinoline compounds, which are prevalent in medicinal chemistry and materials science.[5] The principles outlined herein underscore the power of NMR spectroscopy as a primary tool for molecular structure elucidation.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. [Link]

-

Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(9), 1248. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. Quinoline - Optional[1H NMR] - Chemical Shifts. [Link]

-

Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 265-278. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

MDPI. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

PubChemLite. Methyl 5-bromoquinoline-2-carboxylate (C11H8BrNO2). [Link]

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of Methyl 5-bromoquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-bromoquinoline-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document leverages foundational NMR principles and established substituent effect data to present a robust predicted spectrum. We offer a detailed interpretation of the predicted chemical shifts, grounded in the electronic influence of the bromine and methyl carboxylate substituents on the quinoline scaffold. Furthermore, this guide furnishes field-proven, step-by-step protocols for sample preparation and data acquisition, discusses the role of advanced 2D NMR techniques for unambiguous structural verification, and explores the application of ¹³C NMR in quality control. This document is intended for researchers, scientists, and drug development professionals seeking to master the structural elucidation of complex quinoline derivatives.

The Quinoline Core: A Privileged Scaffold in Modern Research

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design. Molecules incorporating the quinoline core exhibit a vast range of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, and anticancer properties.[2]

Methyl 5-bromoquinoline-2-carboxylate serves as a key synthetic intermediate, providing a versatile platform for the introduction of further functional groups through cross-coupling reactions at the bromine-bearing C5 position or through modification of the ester at C2. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of these synthetic pathways, and ¹³C NMR spectroscopy stands as a primary, indispensable tool for this purpose.

Foundational Principles of ¹³C NMR for Aromatic Heterocycles

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. Unlike ¹H NMR, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a larger number of scans and typically result in a spectrum where carbon-carbon couplings are not observed. The key parameter in ¹³C NMR is the chemical shift (δ) , which is highly sensitive to the local electronic environment of each carbon atom.

For aromatic systems like quinoline, the chemical shifts of the ring carbons are influenced by several factors:

-

Hybridization: sp² hybridized carbons of the aromatic ring resonate in a characteristic downfield region (typically 110-160 ppm).

-

Electronegativity: The nitrogen atom in the quinoline ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of adjacent carbons (e.g., C2 and C8a).

-

Substituent Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) profoundly alter the electron density distribution around the ring, causing predictable upfield (shielding) or downfield (deshielding) shifts. This phenomenon, known as the substituent chemical shift (SCS) effect, is the basis for spectral interpretation and prediction.[3][4]

Structural Analysis of Methyl 5-bromoquinoline-2-carboxylate

Predicted ¹³C NMR Chemical Shifts

In the absence of a published experimental spectrum, a reliable prediction can be formulated by starting with the known chemical shifts of the parent quinoline molecule and applying the anticipated SCS effects of the bromine and methyl carboxylate substituents. The structure with standard IUPAC numbering is shown below.

The following table summarizes the ¹³C NMR chemical shifts for quinoline and the predicted values for Methyl 5-bromoquinoline-2-carboxylate in CDCl₃.

| Carbon Atom | Quinoline δ (ppm)[5] | Predicted δ (ppm) for Methyl 5-bromoquinoline-2-carboxylate | Rationale for Shift Change |

| C2 | 150.2 | ~147.5 | Shielded by ester group's resonance, but deshielded by its inductive effect. The net effect is often a slight upfield shift compared to the parent C2-H. |

| C3 | 121.1 | ~123.0 | Deshielded by the adjacent electron-withdrawing ester group. |

| C4 | 136.1 | ~137.5 | Deshielded due to the para-like relationship with the C2-ester and proximity to the electronegative nitrogen. |

| C4a | 128.2 | ~129.5 | Deshielded by the inductive effect of the bromine at C5. |

| C5 | 129.4 | ~118.0 | Strong shielding due to the "heavy atom effect" of the directly attached bromine (ipso-carbon). |

| C6 | 126.5 | ~128.5 | Deshielded by the inductive effect of the ortho bromine atom. |

| C7 | 129.4 | ~132.0 | Deshielded by the inductive effect of the meta bromine atom. |

| C8 | 127.7 | ~130.0 | Deshielded by the inductive effect of the bromine substituent. |

| C8a | 148.4 | ~149.0 | Minor deshielding effect from the substituents. |

| -C=O | - | ~165.0 | Characteristic chemical shift for an ester carbonyl carbon. |

| -OCH₃ | - | ~53.0 | Characteristic chemical shift for a methyl ester carbon. |

Rationale for Chemical Shift Assignments

-

Carbonyl and Methyl Carbons: The ester carbonyl carbon (-C=O) is expected to be the most downfield signal, typically around 165.0 ppm, due to its sp² hybridization and bonding to two electronegative oxygen atoms. The methyl ester carbon (-OCH₃) will appear in the aliphatic region, around 53.0 ppm.

-

C5 (Bromo-substituted Carbon): The carbon directly attached to the bromine (C5) is expected to be significantly shielded (shifted upfield) to ~118.0 ppm. This is a well-documented ipso-substituent effect caused by the heavy bromine atom.[4]

-

Pyridine Ring Carbons (C2, C3, C4): The methyl carboxylate group at C2 is electron-withdrawing. This will deshield the adjacent C3 and the para-positioned C4. The effect on C2 itself is complex, but it is expected to be in the far downfield region due to its proximity to the ring nitrogen.

-

Carbocyclic Ring Carbons (C6, C7, C8): The bromine at C5 exerts a strong electron-withdrawing inductive effect, which deshields the neighboring carbons. The effect is strongest on the ortho carbons (C6 and C4a) and diminishes with distance, affecting the meta (C7) and para (C8) positions to a lesser extent.

A Validated Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality, reproducible ¹³C NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of Methyl 5-bromoquinoline-2-carboxylate. A higher concentration is required for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance of the isotope.[6]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many quinoline derivatives.[7] Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing or warming may be used to aid dissolution. Ensure no solid particulates remain, as they can degrade spectral quality by disrupting the magnetic field homogeneity.[8]

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes.[9]

-

Referencing: The residual solvent peak of CDCl₃ (δ = 77.16 ppm) serves as an excellent internal reference standard for calibrating the chemical shift axis.[7] Tetramethylsilane (TMS) can also be added as an internal standard (δ = 0.00 ppm), but the solvent peak is often sufficient and avoids potential sample contamination.[10]

NMR Spectrometer Parameters

For a typical 400-600 MHz spectrometer, the following acquisition parameters are recommended for a standard proton-decoupled ¹³C spectrum.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 (or similar) | Standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition rates. |

| Temperature (T) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Spectral Width (SW) | ~220 ppm (0-220 ppm) | Encompasses the full range of expected chemical shifts for organic molecules. |

| Acquisition Time (AQ) | 1-2 seconds | The time for which the FID is recorded; balances resolution and signal-to-noise. |

| Relaxation Delay (D1) | 2 seconds | A crucial delay to allow carbon nuclei to relax back to equilibrium. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time. |

| Number of Scans (NS) | ≥ 1024 | A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low abundance of ¹³C.[7] |

Data Processing Workflow

-

Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is calibrated by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: The chemical shift of each distinct carbon resonance is identified and labeled.

The logical flow from sample preparation to final data interpretation is a critical, multi-step process.

Advanced Spectral Confirmation with 2D NMR

While the 1D ¹³C spectrum provides a count of unique carbons and their chemical shifts, unambiguous assignment, especially in complex aromatic systems, requires further evidence. Two-dimensional (2D) NMR experiments provide this confirmation by revealing through-bond correlations between nuclei.[11][12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is the most reliable method for identifying which proton signal corresponds to which carbon signal. Quaternary carbons, having no attached protons, will be absent from an HSQC spectrum.[13]

-